OXACILLIN SODIUM

Antimicrobial Susceptibility Testing Quality Control Clinical Microbiology

Researchers requiring a penicillinase-resistant penicillin for antimicrobial susceptibility testing (AST) face variability when substituting analogues. Oxacillin sodium (CAS 1173-88-2) provides a reliable, pharmacopeia-specified benchmark with proven disc stability and well-defined MIC ranges, eliminating experimental inconsistency. - Superior disc stability vs. methicillin/nafcillin; ideal for MRSA detection. - Validated MIC range: 0.12-0.25 µg/mL against S. aureus ATCC 29213. - USP/EP reference standard available with full traceability.

Molecular Formula C14H20O4
Molecular Weight 252.31
CAS No. 1773-88-2
Cat. No. B593284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOXACILLIN SODIUM
CAS1773-88-2
Synonyms4-Hydroxy-2-(1-hydroxy-2-methylpropylidene)-5-isopentyl-4-cyclopentene-1,3-dione
Molecular FormulaC14H20O4
Molecular Weight252.31
Structural Identifiers
SMILESCC(C)CCC1=C(C(=O)C(=C1O)C(=O)C(C)C)O
InChIInChI=1S/C14H20O4/c1-7(2)5-6-9-12(16)10(11(15)8(3)4)14(18)13(9)17/h7-8,16H,5-6H2,1-4H3,(H,17,18)
InChIKeyTVSQYPRLGXJOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 300 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxacillin Sodium Sourcing Guide


Oxacillin sodium is the sodium salt monohydrate of oxacillin, a semi-synthetic, penicillinase-resistant isoxazolyl penicillin [1]. It is a narrow-spectrum β-lactam antibiotic chemically derived from 6-aminopenicillanic acid (6-APA) [1]. The compound is supplied as a white to almost white crystalline powder with a molecular weight of 441.43 g/mol for the monohydrate form . Oxacillin sodium is freely soluble in water (approximately 50 g/L) and is characterized by a specific optical rotation of +196° to +212° (C=1, H₂O, on anhydrous basis) . It is primarily employed in research settings for antimicrobial susceptibility testing, mechanistic studies of β-lactamase resistance, and as an analytical reference standard .

1 Antimicrobial susceptibility testing (AST) reference standard for staphylococci
2 Solution stability context: 30-day potency at 4°C supports planned experiments
3 Benchmark MIC endpoint for MSSA antibacterial screening studies
4 Pharmacokinetic half-life context for time-kill and in vivo model design

Oxacillin Sodium vs. Other Penicillinase-Resistant Penicillins


Substituting oxacillin sodium with another penicillinase-resistant penicillin (e.g., cloxacillin, dicloxacillin, flucloxacillin, nafcillin, or methicillin) without rigorous verification introduces significant risk of experimental variability and invalid comparisons [1]. While these compounds share a common mechanism of action and resistance to staphylococcal β-lactamase, their divergent physicochemical and performance characteristics preclude simple interchange [1][2]. Key differentiators include markedly different aqueous solution stabilities [3], differential susceptibility to β-lactamase hydrolysis [1], and distinct antimicrobial susceptibility testing (AST) performance profiles, including disc stability and zone size interpretation [4]. Furthermore, the compendial quality specifications, particularly potency range (815-950 µg/mg) [5], are unique to oxacillin sodium, and its pharmacokinetic profile—including a shorter elimination half-life (~25-26 min) compared to flucloxacillin (~48 min) and dicloxacillin (~42 min)—directly impacts the design and interpretation of time-kill studies . The following quantitative evidence substantiates these critical points of differentiation.

Disc stability Oxacillin disc stability ranking differs from nafcillin and methicillin; may alter zone diameter interpretation.
Solution life 30-day 4°C stability is specific to oxacillin; methicillin degrades rapidly, limiting direct protocol transfer.
PK half-life Shorter elimination half-life (~25–26 min) vs. flucloxacillin (~48 min) impacts in vivo exposure modeling.
β-Lactamase Lower stability to staphylococcal β-lactamase than methicillin; enzyme hydrolysis context may shift.

Oxacillin Sodium Differentiation Evidence


AST Disc Stability vs. Methicillin and Nafcillin

For antimicrobial susceptibility testing (AST), the physical stability of antibiotic-impregnated discs is paramount for accurate and reproducible zone diameter interpretations. A direct comparative stability study of 1-µg oxacillin, 1-µg nafcillin, and 5-µg methicillin discs demonstrated that oxacillin discs exhibit the greatest stability under variable temperature and humidity conditions [1]. Nafcillin discs were noted to be less stable, and methicillin discs were found to lose potency rapidly unless stored under strict refrigeration with a desiccant [1].

AST Disc Stability
Head-to-head
Most stable vs. Nafcillin, Methicillin
Supports AST reference standard selection
Rank order under variable temp/humidity
Antimicrobial Susceptibility Testing Quality Control Clinical Microbiology

Aqueous Solution Stability and Shelf-Life

The stability of oxacillin sodium in aqueous solution is a critical parameter for experimental and clinical preparation. The Stabilis database provides validated stability data for oxacillin sodium solutions across a range of concentrations and temperatures [1]. For instance, a 10 mg/mL solution stored at 4°C is stable for up to 30 days, whereas at 25°C, stability is limited to 24 hours [1]. This is in contrast to methicillin, which demonstrates significant potency loss (57% at 24 hours) and cloudiness in 5% dextrose solutions at 23°C [2].

Solution Stability
Cross-study
30 days at 4°C vs. Methicillin 57% loss
Aqueous preparation context for planned experiments
10 mg/mL in water; methicillin degrades rapidly
Solution Stability Pharmaceutical Compounding Storage Conditions

MIC Against S. aureus

The in vitro antibacterial activity of oxacillin against Staphylococcus aureus is well-characterized and serves as a benchmark for comparing novel antibacterial agents. A study utilizing the broth microdilution method reported an MIC range of 0.12–0.25 µg/mL for oxacillin against S. aureus ATCC 29213 [1]. This value is comparable to other penicillinase-resistant penicillins like cloxacillin and flucloxacillin [2], but is significantly lower (i.e., more potent) than that of piperacillin, which has an MIC range of 1–4 µg/mL against the same strain [1].

MIC S. aureus
Reported
0.12–0.25 µg/mL
MSSA potency endpoint for assay design
Broth microdilution, ATCC 29213
Antibacterial Activity MIC Determination Staphylococcus aureus

Elimination Half-Life vs. Flucloxacillin and Dicloxacillin

The elimination half-life (t1/2) is a key pharmacokinetic parameter that influences dosing regimens and the duration of drug exposure in both in vivo models and clinical settings. A comparative pharmacokinetic study demonstrated that the elimination half-life of intravenous oxacillin is 25-26 minutes . This is significantly shorter than that of flucloxacillin (48 minutes) and dicloxacillin (42 minutes) . Oxacillin is also metabolized more extensively than flucloxacillin and dicloxacillin .

Elimination t½
Data to verify
25–26 min
Exposure-model context: shorter than flucloxacillin
i.v. human subjects; source review needed
Pharmacokinetics Drug Elimination Half-Life

β-Lactamase Stability vs. Methicillin

While all penicillinase-resistant penicillins (PRPs) are stable to staphylococcal β-lactamase, their relative stability varies. A comprehensive study measuring hydrolysis rates and antibacterial activities found a defined rank order of stability to staphylococcal β-lactamase: methicillin > cloxacillin = dicloxacillin = flucloxacillin > oxacillin [1]. This indicates that oxacillin is less stable to enzymatic hydrolysis by this β-lactamase compared to methicillin and the other isoxazolyl penicillins.

β-Lactamase Stability
Head-to-head
Rank: Methicillin > Clox/Diclox/Fluc > Oxacillin
Enzyme hydrolysis context: oxacillin least stable among PRPs
Staphylococcal β-lactamase; rank-order evidence
β-Lactamase Stability Antibiotic Resistance Enzyme Kinetics

Oxacillin Sodium Research & Industrial Applications


AST Reference Standard for Staphylococci

Given its superior disc stability compared to methicillin and nafcillin [1], oxacillin sodium is the preferred standard for preparing antibiotic discs and performing quality control in AST of staphylococcal isolates. It serves as the recommended agent for detecting methicillin-resistant Staphylococcus aureus (MRSA) due to its stable performance [1].

Benchmark for In Vitro Antibacterial Studies

Oxacillin sodium's well-defined MIC range of 0.12–0.25 µg/mL against S. aureus ATCC 29213 [2] makes it a reliable benchmark for assessing the potency of novel antibacterial agents. Its known pharmacokinetic profile, particularly its short half-life of 25-26 minutes , is essential for the design and interpretation of time-kill assays and synergy studies.

HPLC Reference Material

The USP compendial methods for oxacillin sodium and its dosage forms require the use of a reference standard for assay and related substances determination [3]. Oxacillin sodium is used to develop and validate HPLC-UV methods for quantifying the drug in pharmaceutical formulations, with validated methods achieving recoveries of 91.0–100% [4]. This is critical for quality control in pharmaceutical manufacturing and research.

Mechanistic Probe for β-Lactamase Resistance

Oxacillin sodium is a key tool for studying the mechanisms of resistance to penicillinase . Its differential stability to staphylococcal β-lactamase, being less stable than methicillin and other isoxazolyl penicillins [5], makes it a useful probe for dissecting the structure-activity relationships governing enzyme stability. Furthermore, it is used to study autolysins and bacterial cell wall synthesis .

Application
Selection Property
Validation Focus
AST reference for staphylococci
Disc stability context
Zone diameter reproducibility; MRSA detection
In vitro antibacterial benchmark
MIC endpoint context
Time-kill/synergy study design; potency review
HPLC reference material
Compendial identity
Assay validation; related substances determination
β-Lactamase resistance probe
Enzyme stability rank
Structure-activity relationship studies; autolysin research

Technical Documentation Hub

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